7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
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Overview
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.
Amidation: Introduction of the carboxamide group via amidation reactions.
Functional Group Modifications: Addition of specific functional groups such as amino and hydroxymethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Employing methods like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide derivatives involves interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Derivatives: Other compounds in this class with similar structures and biological activities.
Purine Analogues: Compounds with a purine core that share some structural similarities.
Furan Derivatives: Compounds containing a furan ring, similar to the hydroxymethyl-furan group in the target compound.
Properties
CAS No. |
115044-80-9 |
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Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4-amino-7-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H13N5O3/c13-10-9-7(11(14)19)3-17(12(9)16-5-15-10)8-2-1-6(4-18)20-8/h1-3,5-6,8,18H,4H2,(H2,14,19)(H2,13,15,16)/t6-,8+/m0/s1 |
InChI Key |
CRSJTDZHYFSBQM-POYBYMJQSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C(=O)N |
Origin of Product |
United States |
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